molecular formula C10H18O B1217435 Isopulegol CAS No. 7786-67-6

Isopulegol

Cat. No. B1217435
CAS RN: 7786-67-6
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Isopulegol is synthesized from citronellal, a common starting material, utilizing various catalysts and techniques to yield isopulegol with high selectivity and efficiency. Methods include the use of mesoporous molecular sieves, zeolites, and metal fluorides as catalysts, highlighting the diverse approaches to optimize yield and selectivity towards isopulegol production. The synthesis approaches also extend to green methodologies, employing solid supported catalysts and solvent-free conditions to enhance sustainability and efficiency in isopulegol production (Štekrová et al., 2017).

Molecular Structure Analysis

Isopulegol's molecular structure facilitates its inclusion in β-cyclodextrin, forming stable molecular complexes. This inclusion enhances isopulegol's solubility and presents a structure conducive to further chemical modifications and applications. The studies involving cyclodextrins demonstrate the compound's ability to form inclusion complexes, particularly with β-cyclodextrin, allowing for increased water solubility and potential for drug delivery systems (Ceborska et al., 2013).

Chemical Reactions and Properties

Isopulegol's chemical reactivity is highlighted through its interactions with various reagents and catalysts, leading to the formation of different compounds. For instance, its reaction with sulfuryl chloride under specific conditions results in a mixture of chlorinated compounds, demonstrating its susceptibility to radical-induced fragmentation. Furthermore, isopulegol serves as a chiral building block for the synthesis of bioactive agents, underlining its versatility and importance in synthetic chemistry (Bulliard et al., 1989).

Physical Properties Analysis

The physical mixture, paste method, and slurry complexation studies reveal the formation of inclusion complexes with cyclodextrins, affecting isopulegol's physical properties like solubility. These complexes exhibit distinct physical characteristics, such as new solid phases suggested by X-ray diffraction, highlighting the transformation in isopulegol's physical state upon complexation (Menezes et al., 2016).

Chemical Properties Analysis

Isopulegol's chemical properties, such as its ability to form inclusion complexes with cyclodextrins, significantly enhance its bioavailability and solubility. These properties are crucial for its potential medical applications, as they facilitate the compound's interaction with biological systems and increase its therapeutic efficacy. The formation of inclusion complexes with β-cyclodextrin, in particular, has been shown to improve isopulegol's pharmacological properties, suggesting its suitability for drug delivery and therapeutic applications (Ramos et al., 2020).

Scientific Research Applications

  • Central Nervous System Activity

    • Application : Isopulegol has been studied for its effects on the central nervous system.
    • Results : The outcomes of these studies are not specified in the source.
  • Anti-Inflammatory Activity

    • Application : Isopulegol was found to reduce acute and chronic inflammation .
    • Methods : Researchers concluded that isopulegol acts through histamine and prostaglandin pathways to produce its anti-inflammatory response .
    • Results : Significant decreases in chronic inflammation were observed .
  • Enhancing Drug Solubility and Bioavailability

    • Application : Isopulegol has been used to enhance drug solubility and bioavailability.
    • Results : The outcomes of these studies are not specified in the source.
  • Transdermal Drug Delivery

    • Application : Isopulegol has been used in transdermal drug delivery systems.
    • Results : The outcomes of these studies are not specified in the source.
  • Role in Total Synthesis of Bioactive Agents

    • Application : Isopulegol has been used in the total synthesis of bioactive agents.
    • Results : The outcomes of these studies are not specified in the source.
  • Antinociceptive Effects

    • Application : Isopulegol has been studied for its antinociceptive effects.
    • Results : The outcomes of these studies are not specified in the source.
  • Stereoselective Synthesis of Bi- and Trifunctional Chiral Compounds

    • Application : Isopulegol has been used in the stereoselective synthesis of bi- and trifunctional chiral compounds .
    • Methods : Nucleophilic addition of primary amines towards (+)-α-methylene-γ-butyrolactone was accomplished, followed by reduction of the obtained β-aminolactones to provide aminodiols in highly stereoselective reactions . Epoxidation of (−)-isopulegol and subsequent oxirane ring opening with primary amines resulted in N-substituted aminodiols .
    • Results : The antimicrobial activity and antioxidant property, measuring DPPH˙ free radical scavenging activity of aminodiol and aminotriol derivatives as well as di-, tri- and tetraols were also explored .
  • Key Intermediate in the Synthesis of (−)-Menthol

    • Application : Isopulegol is a key intermediate in the synthesis of (−)-menthol .
    • Results : The outcomes of these studies are not specified in the source .
  • Potential Benefits in Cannabis Products

    • Application : Research suggests that Isopulegol may have potential benefits when consumed through cannabis products .
    • Results : Studies have shown that this terpene can relax your airways and reduce inflammation, both of which can benefit people with asthma or respiratory issues. It also has antifungal properties, which can help ward off certain fungi or yeast infections .
  • Synthesis of Natural Product (−)-Isopiperitenone

    • Application : Isopulegol can be used as a starting material to synthesize a natural product (−)-isopiperitenone .
    • Results : The outcomes of these studies are not specified in the source .
  • Synthesis of Medicinally Important Octahydro-2H-Chromen-4-ol Derivatives

    • Application : Isopulegol has been used to synthesize medicinally important octahydro-2H-chromen-4-ol derivatives by reacting with benzaldehydes .
    • Results : The outcomes of these studies are not specified in the source .
  • Synthesis of Aminodiols and Aminotriols

    • Application : Isopulegol has been used in the stereoselective synthesis of aminodiols and aminotriols .
    • Methods : Nucleophilic addition of primary amines towards (+)-α-methylene-γ-butyrolactone was accomplished, followed by reduction of the obtained β-aminolactones to provide aminodiols in highly stereoselective reactions . Epoxidation of (−)-isopulegol and subsequent oxirane ring opening with primary amines resulted in N-substituted aminodiols .
    • Results : The antimicrobial activity and antioxidant property, measuring DPPH˙ free radical scavenging activity of aminodiol and aminotriol derivatives as well as di-, tri- and tetraols were also explored .

properties

IUPAC Name

5-methyl-2-prop-1-en-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h8-11H,1,4-6H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTMANIQRDEHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)O)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3044461
Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol
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Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid, minty-herbaceous, bitter-sweet, harsh, camphoraceous odour
Record name Isopulegol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/615/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

slightly soluble in water; soluble in oils, miscible (in ethanol)
Record name Isopulegol
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Density

0.904-0.913
Record name Isopulegol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Isopulegol

CAS RN

7786-67-6, 89-79-2
Record name 5-Methyl-2-(1-methylethenyl)cyclohexanol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-
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Record name Isopulegol
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Record name Cyclohexanol, 5-methyl-2-(1-methylethenyl)-
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Record name 5-Methyl-2-(prop-1-en-2-yl)cyclohexanol
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Record name Isopulegol
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Record name 5-methyl-2-(1-methylvinyl)cyclohexan-1-ol
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Record name p-Menth-8-en-3-ol
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Synthesis routes and methods

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopulegol
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Isopulegol

Citations

For This Compound
7,490
Citations
MIG Silva, MR de Aquino Neto, PFT Neto… - Pharmacology …, 2007 - Elsevier
… Isopulegol is a monoterpene alcohol intermediate in the … This work presents behavioral effects of isopulegol in animal … Isopulegol was administered intraperitoneally to male mice at …
Number of citations: 143 www.sciencedirect.com
MIG Silva, MAG Silva, MR de Aquino Neto, BA Moura… - Fitoterapia, 2009 - Elsevier
… -like modulation from isopulegol. These data led us to verify in the present study whether isopulegol would be able to exert any protector effect in PTZ-induced convulsions in mice. …
Number of citations: 98 www.sciencedirect.com
TM Le, T Huynh, G Endre, A Szekeres, F Fülöp… - RSC …, 2020 - pubs.rsc.org
… Epoxidation of (−)-isopulegol and subsequent oxirane ring opening … Benzylation of isopulegol furnished O-benzyl-protected isopulegol… First benzyl-protected isopulegol was subjected to …
Number of citations: 7 pubs.rsc.org
P Mäki-Arvela, N Kumar, V Nieminen, R Sjöholm… - Journal of …, 2004 - Elsevier
… the isopulegol isomers, resulting in almost 99% of isopulegol. … of (+)-neo-isopulegol and (−)-isopulegol, defined as α=y NIP /… of (−)-iso-isopulegol and (−)-isopulegol, defined as β=y IIP /y …
Number of citations: 141 www.sciencedirect.com
MIG Silva, BA Moura, MR de Aquino Neto… - Naunyn-Schmiedeberg's …, 2009 - Springer
The present study investigated whether isopulegol, a monoterpene present in essential oils of several aromatic plants, would be able to promote some gastroprotective effect and also …
Number of citations: 87 link.springer.com
GK Chuah, SH Liu, S Jaenicke, LJ Harrison - Journal of catalysis, 2001 - Elsevier
… isopulegol was poor. They catalysed side reactions such as dehydration, cracking, and etherification of isopulegol. … neighbouring Brønsted acid site initiates the cyclisation to isopulegol. …
Number of citations: 161 www.sciencedirect.com
TM Le, T Szilasi, B Volford, A Szekeres, F Fülöp… - International Journal of …, 2019 - mdpi.com
… of isopulegol-based chiral bi-, tri- and tetrafunctional synthons, such as aminodiols, aminotriols, di-, tri- and tetraols, starting from commercially available natural (−)-isopulegol… isopulegol …
Number of citations: 11 www.mdpi.com
HE Zimmerman, J English Jr - Journal of the american chemical …, 1953 - ACS Publications
… of the isopulegol hydrate type were prepared and the infrared … 5% sulfuric acidto give isopulegol hydrate itself was studied … isomers of the isopulegol hydrate type,and then, by means …
Number of citations: 45 pubs.acs.org
RV Kalaimathi, A Jeevalatha, AN Basha… - Journal of Drug …, 2022 - jddtonline.info
Plant Based Natural Products (PBNPs) have contributed to the development of many drugs for diverse indications. Worldwide interest in use of plants based natural products (PBNPs) …
Number of citations: 13 www.jddtonline.info
L Blicker, R González-Cano, E Laurini… - Journal of Medicinal …, 2023 - ACS Publications
Antagonists at σ 1 receptors have great potential for the treatment of neuropathic pain. Starting from monoterpene (−)-isopulegol (1), aminodiols 8–11 were obtained and transformed …
Number of citations: 3 pubs.acs.org

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